molecular formula C15H11ClN2O2 B6418021 3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921814-41-7

3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6418021
CAS No.: 921814-41-7
M. Wt: 286.71 g/mol
InChI Key: PMPUCWYZWVONLJ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to a 3-chloro-substituted benzene ring and an indole moiety, which is a common structure in many biologically active molecules.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the biological activity being exhibited.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity being exhibited.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , the effects could range from antiviral effects (inhibiting viral replication) to anticancer effects (inducing apoptosis in cancer cells), among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Amidation: The final step involves the coupling of the 3-chloro-substituted benzene ring with the indole moiety through an amide bond formation. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is used to study the biological pathways and mechanisms involving indole derivatives.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    3-chloroindole: A simpler indole derivative with a chlorine atom at the 3-position.

    N-benzylindole: An indole derivative with a benzyl group attached to the nitrogen atom.

Uniqueness

3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of both the indole and benzamide moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPUCWYZWVONLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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